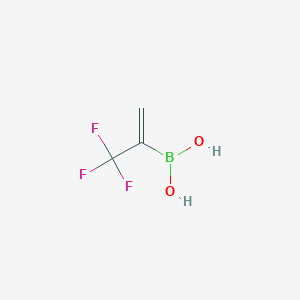

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid

Vue d'ensemble

Description

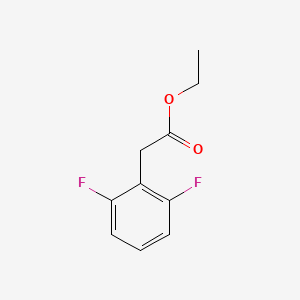

“(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid” is an organic compound with the molecular formula C3H4BF3O2 . It is also known by other names such as “ALPHA-(TRIFLUOROMETHYL)ETHENYL BORONIC ACID” and "[1-(trifluoromethyl)vinyl]boronic acid" . The molecular weight of this compound is 139.87 g/mol .

Synthesis Analysis

The synthesis of “(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid” has been reported in a few studies. For instance, a nickel-catalyzed alkyl-arylation of 3,3,3-trifluoropropene with tertiary alkyl iodides and arylzinc reagents has been achieved with high efficiency . This process overcomes previous challenges by suppressing β-H and β-F eliminations from trifluoropropene, making it an effective strategy for transforming trifluoropropene into medicinally interesting trifluoromethylated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid” include a molecular weight of 139.87 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, rotatable bond count of 1, exact mass of 140.0256440 g/mol, monoisotopic mass of 140.0256440 g/mol, topological polar surface area of 40.5 Ų, heavy atom count of 9, and a formal charge of 0 .Applications De Recherche Scientifique

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, it was used in the analysis of the crystal structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline . The molecule of the title compound, C9H8F3N, adopts an E configuration with respect to the C=C double bond .

Fluorescence Studies

The compound emits strong fluorescence not only in organic solvents but also in an aqueous medium (H2O/DMSO, 90:10, v/v) . This property makes it useful in fluorescence studies and bio-imaging .

Fluorogenic Substrates

Aniline derivatives with 2,4-bis(3,3,3-trifluoroprop-1-enyl) have been used as fluorogenic substrates for dipeptidyl peptidase-4 . This suggests that the compound could be used in the development of new fluorogenic substrates.

Synthesis of Trifluoromethylpyridines

The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridines have been used in the protection of crops from pests .

Pharmaceutical and Veterinary Industries

Several derivatives of the compound are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Development of Fluorinated Organic Chemicals

The compound plays a significant role in the development of fluorinated organic chemicals, which have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Orientations Futures

The future directions for the study of “(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid” could involve further exploration of its synthetic utility, given its potential as a precursor for preparing trifluoromethylated compounds . Additionally, more research could be conducted to investigate its biological activities and potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

3,3,3-trifluoroprop-1-en-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BF3O2/c1-2(4(8)9)3(5,6)7/h8-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVDLRLOSUDCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382208 | |

| Record name | (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |

CAS RN |

357274-85-2 | |

| Record name | (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of (3,3,3-trifluoroprop-1-en-2-yl)boronic acid in the synthesis of isochromanes and isothiochromanes?

A1: (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid acts as a crucial reagent in the synthesis of α-(trifluoromethyl)styrenes, which are precursors to isochromanes and isothiochromanes. The research demonstrates that this boronic acid derivative reacts with aryl iodides in a coupling reaction to efficiently produce the desired α-(trifluoromethyl)styrenes []. These styrenes, bearing a nucleophilic oxygen or sulfur atom tethered at the ortho position, then undergo intramolecular cyclization under basic conditions. This cyclization leads to the formation of 4-trifluoromethyl- or 4-difluoromethylene-substituted isochromanes and isothiochromanes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)